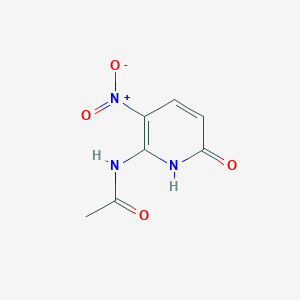

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide

Description

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a nitro-substituted dihydropyridinone derivative with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol (calculated based on structural analogs in ). The compound features a pyridinone ring system substituted at position 3 with a nitro group (-NO₂) and at position 2 with an acetamide (-NHCOCH₃) moiety.

Properties

IUPAC Name |

N-(3-nitro-6-oxo-1H-pyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4(11)8-7-5(10(13)14)2-3-6(12)9-7/h2-3H,1H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPEMDJIZOMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=O)N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the nitration of pyridine derivatives followed by acetylation. One common method involves the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine, which is then oxidized to produce the 3-nitro-6-oxo-1,6-dihydropyridin-2-yl intermediate. Finally, acetylation of this intermediate yields N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the nitration and acetylation steps mentioned above. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can produce a variety of substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and pharmaceuticals.

Biology: The compound is utilized in biochemical research to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is similar to other pyridine derivatives, such as N-(3-nitro-2-aminopyridin-2-yl)acetamide and N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)benzamide. its unique structure, particularly the presence of both nitro and oxo groups on the pyridine ring, distinguishes it from these compounds. This unique structure contributes to its distinct chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and research findings:

Key Structural and Functional Comparisons

Core Heterocycle Variations: The pyridinone core in the target compound differs from pyridazinone () and dihydropyrimidinone () analogs. Nitro vs. Cyano/Methyl Substituents: The -NO₂ group in the target compound is a stronger electron-withdrawing group compared to -CN () or -CH₃ (), which may influence reactivity in nucleophilic substitution or redox reactions .

Bioactivity Insights :

- Compounds with thioether linkages (e.g., ) demonstrate enhanced cytotoxicity, likely due to improved cellular uptake or thiol-mediated targeting .

- Aryloxyacetamide derivatives () show kinase inhibitory activity, suggesting the target compound’s acetamide moiety could be optimized for similar applications .

Biological Activity

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a nitro group, which significantly influences its biological activity. The presence of the nitro group can enhance the compound's interaction with biological targets, contributing to its pharmacological effects. The compound is characterized by the following structural formula:

The biological activity of nitro-containing compounds like this compound primarily involves the following mechanisms:

- Reduction to Active Metabolites : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cellular damage or therapeutic effects. This reduction is facilitated by enzymes such as NADH or NADPH-dependent reductases .

- Antimicrobial Activity : Nitro compounds have been shown to exhibit antimicrobial properties by generating toxic intermediates that bind to DNA, resulting in cell death. This mechanism is similar to that observed in well-known drugs like metronidazole .

- Anti-inflammatory Effects : Research indicates that nitro compounds can modulate inflammatory pathways, potentially inhibiting pro-inflammatory mediators such as COX-2 and TNF-alpha. This suggests a role in treating inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrate significant antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism involves the generation of reactive nitrogen species upon reduction, which subsequently damage bacterial DNA.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and enzyme inhibition.

| Assay | Result |

|---|---|

| COX-2 Inhibition | IC50 = 12 µM |

| TNF-alpha Reduction | 40% reduction at 10 µM |

These results indicate that the compound effectively reduces inflammation in cellular models.

Case Studies

A recent study explored the therapeutic potential of this compound in a murine model of acute inflammation. Mice treated with the compound exhibited reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. Histological analysis revealed decreased infiltration of immune cells into inflamed tissues.

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Variants : Prepare buffers (pH 1–13) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

- Thermal Stress : Heat samples to 60°C/80°C and analyze for decomposition products (e.g., nitro group reduction byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.